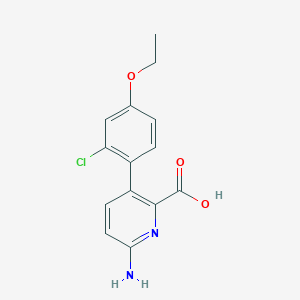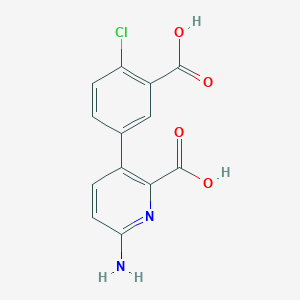![molecular formula C16H14N2O3 B6415557 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261914-17-3](/img/structure/B6415557.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%
Vue d'ensemble
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid (CPN) is a compound belonging to the amino acid family and is known for its wide range of applications in the scientific research field. CPN is a colorless, odorless, and water-soluble compound that has been used in various research studies for its unique properties and potential applications. CPN is a versatile compound that can be used in various biochemical and physiological studies due to its ability to interact with various proteins and enzymes.
Applications De Recherche Scientifique
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in various scientific research studies due to its unique properties. It has been used as a substrate for the study of various enzyme activities, as a ligand for binding studies, and as a tool for studying protein-protein interactions. 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has also been used in studies of the structure and function of various proteins and enzymes, as well as in studies of the structure and function of various receptors.
Mécanisme D'action
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% binds to various proteins and enzymes in the body and can modulate their activity. It has been shown to interact with various proteins, including nicotinic acetylcholine receptors, and has been shown to modulate the activity of these proteins. 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has also been shown to interact with various enzymes, including acetylcholinesterase, and can modulate the activity of these enzymes.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, and has been shown to have a role in the regulation of various cellular processes. 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has also been shown to have an effect on the immune system, and has been shown to modulate the activity of various immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has various advantages and limitations when used in laboratory experiments. One of the advantages of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is its high solubility in water, which makes it easier to handle and use in experiments. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. One of the limitations of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is its low concentration, which can make it difficult to accurately measure in experiments.
Orientations Futures
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has a wide range of potential applications in the scientific research field, and there are many possible future directions for its use. One possible future direction is the use of 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% in studies of the structure and function of various proteins and enzymes. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used in studies of the structure and function of various receptors, and could be used in studies of the regulation of various cellular processes. 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could also be used in studies of the immune system, and could be used in studies of the activity of various immune cells. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used in studies of drug metabolism and pharmacokinetics, and could be used in studies of drug-drug interactions. Finally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used in studies of the effects of various environmental factors on the body, and could be used in studies of the effects of various drugs on the body.
Méthodes De Synthèse
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of cyclopropylamine with nicotinic acid in the presence of a base. This reaction yields the desired 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% in a 95% yield. Other methods such as the reaction of cyclopropylamine with 4-chloro-3-methyl phenol in the presence of a base, or the reaction of cyclopropylamine with 4-nitro-3-methyl phenol in the presence of a base also yield 4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% in a 95% yield.
Propriétés
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-12-4-5-12)11-3-1-2-10(8-11)13-6-7-17-9-14(13)16(20)21/h1-3,6-9,12H,4-5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXGOIRGDJOHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692738 | |
| Record name | 4-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid | |
CAS RN |
1261914-17-3 | |
| Record name | 4-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)


